molecular formula C19H39NaO6S B14426339 Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate CAS No. 83721-45-3

Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate

Cat. No.: B14426339
CAS No.: 83721-45-3
M. Wt: 418.6 g/mol
InChI Key: SCDAIXAIPIPQAM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable component in formulations requiring these characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate typically involves the reaction of 2-ethylhexanol with epichlorohydrin to form 2,3-bis((2-ethylhexyl)oxy)propanol. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate involves its ability to reduce surface tension, thereby enhancing the mixing and interaction of different phases in a solution. This property is crucial in its role as an emulsifier and dispersant. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and stabilization in aqueous environments .

Comparison with Similar Compounds

  • Sodium 2-ethylhexyl sulfate
  • Bis(2-ethylhexyl) phosphate
  • Sodium dodecyl sulfate

Comparison: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate is unique due to its branched structure, which imparts superior emulsifying and dispersing properties compared to linear surfactants like Sodium dodecyl sulfate. Additionally, its ability to form stable emulsions at lower concentrations makes it more efficient in various applications .

Properties

CAS No.

83721-45-3

Molecular Formula

C19H39NaO6S

Molecular Weight

418.6 g/mol

IUPAC Name

sodium;2,3-bis(2-ethylhexoxy)propyl sulfate

InChI

InChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(16-25-26(20,21)22)24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1

InChI Key

SCDAIXAIPIPQAM-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COCC(COS(=O)(=O)[O-])OCC(CC)CCCC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.